molecular formula C21H21NO7 B264730 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide

カタログ番号 B264730
分子量: 399.4 g/mol
InChIキー: IPYNVZKHDISBAF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as TMA-2, belongs to the family of phenethylamines and has shown promising results in various studies.

作用機序

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide acts as an SSRA by binding to the serotonin transporter (SERT) and releasing serotonin into the synaptic cleft. This leads to an increase in serotonin levels in the brain, which has been shown to have antidepressant and anxiolytic effects. 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide also has psychedelic effects, which are thought to be due to its binding to the 5-HT2A receptor.
Biochemical and Physiological Effects:
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide can increase the release of serotonin from rat brain synaptosomes. In vivo studies have shown that 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide can decrease immobility time in the forced swim test, which is a measure of antidepressant activity. 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide has also been shown to have psychedelic effects, including altered perception, thought, and mood.

実験室実験の利点と制限

One advantage of using 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide in lab experiments is its selectivity as an SSRA. This allows researchers to study the effects of increased serotonin levels in the brain without the confounding effects of other neurotransmitters. However, 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide has limitations as well. Its psychedelic effects can make it difficult to study its therapeutic potential in humans, and its legal status in many countries can make it difficult to obtain for research purposes.

将来の方向性

There are several future directions for research on 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide. One area of interest is its potential use in treating depression and anxiety. Further studies are needed to determine the optimal dosage and duration of treatment, as well as the long-term effects of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide on the brain. Another area of interest is its potential use as a tool to study the structure-activity relationships of phenethylamines. By studying the effects of different modifications to the 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide molecule, researchers can gain insight into the mechanisms of action of these compounds and potentially identify new therapeutic targets. Finally, further studies are needed to determine the safety and efficacy of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide in humans, particularly in the context of psychotherapy.

合成法

The synthesis of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide involves the reaction of 3,4,5-trimethoxybenzaldehyde with 4-methyl-7-hydroxy-2H-chromen-2-one in the presence of acetic anhydride and a catalyst. The resulting product is then reacted with N-(3-chloropropyl)acetamide to obtain 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of the compound.

科学的研究の応用

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and psychiatry. In neuroscience, 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide has been shown to act as a selective serotonin releasing agent (SSRA) and has been studied for its potential use in treating depression, anxiety, and other mood disorders. In pharmacology, 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide has been studied for its potential use as a tool to study the structure-activity relationships of phenethylamines. In psychiatry, 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide has been studied for its potential use in psychotherapy and has been shown to have psychedelic effects.

特性

製品名

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide

分子式

C21H21NO7

分子量

399.4 g/mol

IUPAC名

2-(4-methyl-2-oxochromen-7-yl)oxy-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C21H21NO7/c1-12-7-20(24)29-16-10-14(5-6-15(12)16)28-11-19(23)22-13-8-17(25-2)21(27-4)18(9-13)26-3/h5-10H,11H2,1-4H3,(H,22,23)

InChIキー

IPYNVZKHDISBAF-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC(=C(C(=C3)OC)OC)OC

正規SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC(=C(C(=C3)OC)OC)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。